Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate

Descripción general

Descripción

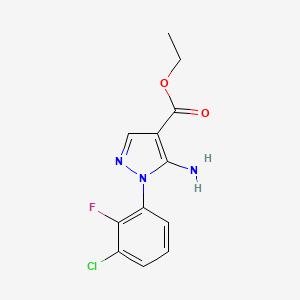

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, an amino group, and a 3-chloro-2-fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the 3-chloro-2-fluorophenyl group: This step involves the substitution reaction of the pyrazole ring with a 3-chloro-2-fluorobenzyl halide in the presence of a base such as potassium carbonate.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, potassium carbonate.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Anticoagulant Drug Discovery

One of the primary applications of ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate is in the development of anticoagulant drugs targeting Factor XIa (FXIa). Research has shown that derivatives of pyrazole compounds can serve as effective inhibitors for FXIa, which plays a crucial role in the coagulation cascade.

Experimental Procedures:

- Synthesis: Researchers have modified existing compounds by replacing specific moieties to enhance binding affinity and inhibitory potency against FXIa.

- Results: The lead compound demonstrated an in vitro inhibitory potency with a Ki value of 90.37 nM and effective anticoagulation activity in rabbit plasma.

Synthesis of Tranquilizers

The compound also serves as a key intermediate in the synthesis of tranquilizers such as zolazepam. The structural similarity to other pyrazole derivatives facilitates its use in synthesizing pharmacologically active compounds.

Experimental Procedures:

- Synthesis Method: A new acylation method was developed to streamline the production of this intermediate, optimizing reaction conditions and minimizing side products.

- Results: Characterization techniques like NMR and GC-MS confirmed the identity and purity of the synthesized intermediates.

Agrochemical Applications

This compound is also explored in agrochemical formulations. Its properties allow for the development of active ingredients that can be used in crop protection.

Experimental Procedures:

- Formulation Process: The active ingredient is melted and combined with other components to create a solvent-free formulation.

- Results: This method yields an efficient formulation that enhances the stability and efficacy of agrochemical products.

The biological properties of this compound have been investigated across various studies, highlighting its potential anti-inflammatory and anti-cancer activities.

Interaction Studies:

These studies typically focus on:

- Binding Affinity: Evaluating how well the compound interacts with specific biological targets.

- Mechanism of Action: Understanding how the compound exerts its effects at the molecular level.

Mecanismo De Acción

The mechanism of action of Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the chloro and fluoro substituents, which may affect its biological activity and chemical reactivity.

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: Lacks the fluoro substituent, which may influence its electronic properties and interactions with molecular targets.

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: Lacks the chloro substituent, which may alter its steric and electronic characteristics.

The presence of both chloro and fluoro substituents in this compound makes it unique in terms of its chemical and biological properties, potentially offering enhanced activity and selectivity in various applications.

Actividad Biológica

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-68-3) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with an amino group and a chlorofluorophenyl moiety. The chemical formula is , and its molecular weight is approximately 253.67 g/mol. The presence of halogen atoms (chlorine and fluorine) in the structure contributes to its biological activity by enhancing lipophilicity and modulating receptor interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit potent anticancer properties. For example, compounds with similar structures have shown IC50 values ranging from low micromolar to nanomolar concentrations against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | HepG2 | 0.08 - 12.07 | Inhibits tubulin polymerization; G2/M arrest |

| Compound 11a | HeLa | 54.25% growth inhibition | Induces apoptosis via Bcl-2/Bax modulation |

| Ethyl derivative | NCI-H23 | >90% inhibition | Targets EGFR signaling pathway |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. Compounds in this class have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, with some exhibiting IC50 values as low as 0.283 mM . The mechanism often involves inhibition of NF-kB signaling pathways and COX enzymes.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| SR-318 | 0.283 | p38 MAPK |

| Compound X | <100 | COX-2 |

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

- Cytokine Modulation : The compound interferes with the release of pro-inflammatory cytokines such as TNF-alpha, thereby reducing inflammation .

- EGFR Pathway Interference : Docking studies suggest that the compound may bind to the epidermal growth factor receptor (EGFR), influencing cell proliferation and survival pathways .

Study on Anticancer Properties

A recent study evaluated the efficacy of ethyl 5-amino derivatives against various cancer types using both in vitro and in vivo models. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, showcasing their potential as chemotherapeutic agents .

Anti-inflammatory Effects in Animal Models

In vivo studies assessed the anti-inflammatory effects of similar pyrazole derivatives in animal models of acute inflammation. Results showed a marked reduction in edema and inflammatory markers compared to control groups, supporting their use as therapeutic agents for inflammatory diseases .

Propiedades

IUPAC Name |

ethyl 5-amino-1-(3-chloro-2-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPADGXNYHDTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.